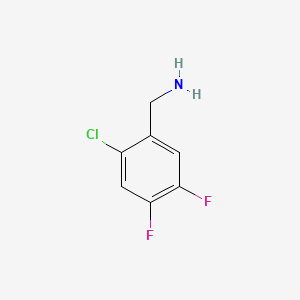

2-Chloro-4,5-difluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVWEOQXADFPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Retrosynthetic Analysis of 2-Chloro-4,5-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-difluorobenzylamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern of electron-withdrawing groups on the aromatic ring presents unique challenges and opportunities in its chemical synthesis. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this compound, exploring multiple synthetic pathways grounded in established chemical principles and supported by scientific literature. Each proposed route is critically evaluated, considering feasibility, potential challenges, and strategic advantages. Detailed experimental insights and visual aids are provided to offer a practical and thorough understanding for researchers in the field.

Introduction: The Significance of a Fluorinated Benzylamine Moiety

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of drug discovery, fluorination often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. The 2-chloro-4,5-difluoro substitution pattern, in particular, creates a unique electronic environment on the benzene ring, influencing the reactivity and properties of the entire molecule. This compound, therefore, serves as a valuable synthon for introducing this specific fluorinated motif into more complex molecular architectures, making its efficient and scalable synthesis a topic of considerable interest.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical disconnection points, leading to three primary synthetic strategies. The choice of a particular route in a laboratory or industrial setting will depend on factors such as the availability of starting materials, cost, scalability, and safety considerations.

Caption: Retrosynthetic analysis of this compound.

The three primary retrosynthetic disconnections are:

-

Route A: Functional group interconversion (FGI) through the reduction of a nitrile. This leads back to 2-Chloro-4,5-difluorobenzonitrile .

-

Route B: Functional group interconversion from a carboxylic acid derivative. This pathway considers 2-Chloro-4,5-difluorobenzoic acid as a key precursor, potentially proceeding through the corresponding amide.

-

Route C: Carbon-Nitrogen (C-N) bond formation via nucleophilic substitution. This approach disconnects to a 2-Chloro-4,5-difluorobenzyl halide and an ammonia equivalent.

Synthetic Pathway A: The Nitrile Reduction Route

This is arguably one of the most direct and commonly employed methods for the synthesis of benzylamines. The strategy relies on the catalytic hydrogenation of the corresponding benzonitrile.

Synthesis of the Key Intermediate: 2-Chloro-4,5-difluorobenzonitrile

The synthesis of 2-Chloro-4,5-difluorobenzonitrile can be achieved through a nucleophilic aromatic substitution (SNAr) reaction from a readily available precursor, 2,4-dichloro-5-fluorobenzonitrile. The fluorine atom at position 5 and the chlorine at position 2 activate the chlorine at position 4 towards nucleophilic attack by a fluoride source.

Caption: Synthesis of 2-Chloro-4,5-difluorobenzoic acid.

Another route starts from 3,4-difluoroaniline. [1]This method involves a Sandmeyer-type reaction to introduce the chlorine atom.

Conversion of the Carboxylic Acid to the Benzylamine

Two main strategies can be employed for this transformation:

Strategy 1: Amide Formation and Reduction

Caption: Amide reduction pathway.

Experimental Protocol: Amide Formation and Reduction (General Procedure)

-

Acid Chloride Formation: Reflux 2-Chloro-4,5-difluorobenzoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride until the reaction is complete. Remove the excess reagent by distillation.

-

Amide Formation: Dissolve the crude 2-Chloro-4,5-difluorobenzoyl chloride in a suitable solvent and add an excess of aqueous ammonia or bubble ammonia gas through the solution. The amide will precipitate and can be collected by filtration.

-

Amide Reduction: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Add the 2-Chloro-4,5-difluorobenzamide portion-wise. After the addition is complete, reflux the mixture for several hours. After cooling, carefully quench the reaction and work up to isolate the this compound.

Strategy 2: Hofmann or Curtius Rearrangement

These rearrangements provide a route to the amine with one fewer carbon atom. While not a direct conversion to the benzylamine, they are important reactions of carboxylic acid derivatives. For the synthesis of the target molecule, the amide reduction is the more direct approach. The Hofmann rearrangement of 2-chloro-4,5-difluorobenzamide would lead to 2-chloro-4,5-difluoroaniline.

Synthetic Pathway C: The Benzyl Halide Amination Route

This classical approach involves the nucleophilic substitution of a benzyl halide with an amine source. The primary challenge in this route is the synthesis of the requisite 2-Chloro-4,5-difluorobenzyl halide.

Synthesis of the Key Intermediate: 2-Chloro-4,5-difluorobenzyl halide

The most common method for the synthesis of benzyl halides is the free-radical halogenation of the corresponding toluene. Therefore, the synthesis of 2-chloro-4,5-difluorotoluene is the first step. This could potentially be achieved through the chlorination of 4,5-difluorotoluene.

Caption: Benzyl halide amination pathway.

Experimental Protocol: Benzyl Halide Synthesis and Amination (General Procedure)

-

Synthesis of 2-Chloro-4,5-difluorotoluene: This would likely involve the electrophilic chlorination of 4,5-difluorotoluene using a chlorinating agent and a Lewis acid catalyst. The regioselectivity would need to be carefully controlled.

-

Benzylic Bromination: Reflux a solution of 2-Chloro-4,5-difluorotoluene with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction should be monitored to avoid di-bromination.

-

Amination: The crude 2-Chloro-4,5-difluorobenzyl bromide can be reacted with an excess of ammonia in a suitable solvent to yield the desired benzylamine.

Conclusion and Future Perspectives

The retrosynthetic analysis of this compound reveals three viable synthetic pathways, each with its own set of advantages and challenges.

-

Route A (Nitrile Reduction) is likely the most efficient and scalable route, provided the starting 2,4-dichloro-5-fluorobenzonitrile is readily available. The reduction of nitriles is a high-yielding and well-understood industrial process.

-

Route B (From Carboxylic Acid) offers flexibility as 2-Chloro-4,5-difluorobenzoic acid can be synthesized through multiple routes. The conversion to the benzylamine via the amide is a robust, albeit multi-step, process.

-

Route C (Benzyl Halide Amination) is a classical approach, but the synthesis and purification of the intermediate benzyl halide may present challenges, including regioselectivity and the handling of lachrymatory substances.

Future research in this area could focus on developing more direct and greener synthetic methods. For instance, the direct reductive amination of a putative 2-chloro-4,5-difluorobenzaldehyde would be an attractive one-pot alternative. Additionally, exploring novel catalytic systems for the transformations described could lead to milder reaction conditions, higher yields, and improved sustainability. The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the research or manufacturing campaign.

References

- Process for preparing 2-chloro-4,5-difluorobenzoic acid. (1989). U.S.

- Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-difluorobenzoic acid.

- Process for the preparation of fluorobenzyl derivatives. (2002). U.S.

-

Raney nickel. In Wikipedia. Retrieved from [Link]

- 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof. (1992).

Sources

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzylamine: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4,5-difluorobenzylamine, a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries. The document elucidates its chemical identity, physicochemical properties, a plausible synthetic pathway, and its emerging role as a critical intermediate in the development of novel bioactive molecules. Emphasis is placed on the scientific rationale behind its utility, supported by available data and relevant literature. This guide is intended to be a valuable resource for researchers and developers engaged in the design and synthesis of next-generation chemical entities.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological and pharmacokinetic profile. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, fluorinated building blocks are indispensable tools for medicinal and agricultural chemists.

This compound (CAS No. 1260826-45-6) has emerged as a valuable intermediate, offering a unique combination of substituents on the phenyl ring. The presence of both chlorine and fluorine atoms provides multiple avenues for synthetic diversification, making it a versatile precursor for a range of complex molecules.[3] This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and process development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1260826-45-6 | [3] |

| Alternate Names | (2-Chloro-4,5-difluorophenyl)methanamine | |

| Molecular Formula | C₇H₆ClF₂N | [3] |

| Molecular Weight | 177.58 g/mol | Calculated |

| Appearance | Not explicitly stated in literature; likely a liquid or low-melting solid at room temperature. | Inferred from related compounds |

| Boiling Point | Data not available for this specific isomer. | |

| Melting Point | Data not available for this specific isomer. | |

| Density | Data not available for this specific isomer. | |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from structural analogy |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible and industrially relevant synthetic route can be conceptualized starting from the corresponding benzonitrile. This approach is common for the preparation of benzylamines.

Plausible Synthetic Pathway: Reduction of 2-Chloro-4,5-difluorobenzonitrile

The most direct method for the synthesis of this compound is the reduction of the nitrile group of 2-Chloro-4,5-difluorobenzonitrile (CAS No. 135748-34-4). This transformation is a cornerstone of organic synthesis and can be achieved through various reduction methods.

Diagram 1: Plausible Synthesis of this compound

Sources

Spectroscopic data (NMR, IR, MS) for 2-Chloro-4,5-difluorobenzylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,5-difluorobenzylamine

Authored by a Senior Application Scientist

The core of this guide is built on the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also delve into the causality behind the expected spectral features, providing a framework for logical interpretation and experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3] For this compound, both ¹H and ¹³C NMR will be invaluable for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.35 - 7.45 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 7.20 - 7.30 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| -CH₂- | ~3.80 | Singlet | - |

| -NH₂ | ~1.70 | Broad singlet | - |

Causality behind the Predictions:

-

Aromatic Protons (H-3 and H-6): The electron-withdrawing nature of the chlorine and fluorine atoms will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift. The coupling to adjacent fluorine atoms will result in characteristic doublet of doublets splitting patterns.

-

Benzylic Protons (-CH₂-): These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, leading to a predicted chemical shift around 3.80 ppm.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom.[4] The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon signals will be split by the attached fluorine atoms, a phenomenon known as C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-1 | ~130 | Doublet |

| C-2 | ~120 (C-Cl) | Doublet |

| C-3 | ~118 | Doublet |

| C-4 | ~150 (C-F) | Doublet |

| C-5 | ~150 (C-F) | Doublet |

| C-6 | ~115 | Doublet |

| -CH₂- | ~45 | Singlet |

Causality behind the Predictions:

-

Fluorine-Bearing Carbons (C-4 and C-5): These carbons will be significantly deshielded due to the high electronegativity of fluorine, resulting in chemical shifts in the 150 ppm region. They will also exhibit large one-bond C-F coupling constants.

-

Chlorine-Bearing Carbon (C-2): The chlorine atom will also deshield the attached carbon, though to a lesser extent than fluorine.

-

Benzylic Carbon (-CH₂-): This carbon will appear in the aliphatic region, with a chemical shift around 45 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-F, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| N-H Bend (primary amine) | 1650 - 1580 | Medium to strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to strong |

Causality behind the Predictions:

-

N-H Vibrations: As a primary amine, two N-H stretching bands are expected due to symmetric and asymmetric stretching modes.[4][6] A characteristic N-H bending vibration will also be present.[5][6]

-

C-H and C=C Stretches: These are characteristic of the aromatic ring and the benzylic methylene group.

-

C-Halogen Stretches: The C-F and C-Cl stretching vibrations will appear in the fingerprint region and are strong indicators of their presence.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat this compound onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.

Workflow for IR Spectroscopy

Caption: General workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 179/181 | [M]⁺ | Molecular ion peak. The M+2 peak (m/z 181) will have approximately one-third the intensity of the M peak (m/z 179) due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[7] |

| 144 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 125 | [C₇H₅F₂]⁺ | Loss of the aminomethyl group. |

| 109 | [C₆H₄F₂]⁺ | Tropylium-like ion. |

| 30 | [CH₂NH₂]⁺ | Aminomethyl fragment, often a base peak for primary benzylamines. |

Causality behind the Predictions:

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.[7][8] This is a strong diagnostic tool for the presence of a single chlorine atom.

-

Benzylic Cleavage: The bond between the benzylic carbon and the aromatic ring is prone to cleavage, leading to the formation of the [CH₂NH₂]⁺ fragment. This is often a very stable and abundant ion in the mass spectra of benzylamines.

-

Loss of Halogens: The loss of the chlorine atom is a common fragmentation pathway for alkyl halides.[9]

Experimental Protocol for Mass Spectrometry Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC-MS Setup:

-

Use a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

Set an appropriate temperature program for the GC oven to ensure good separation.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will then enter the mass spectrometer for analysis.

-

Data Analysis: Analyze the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and the major fragment ions.

Logical Relationship in MS Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the principles behind the expected spectroscopic data and following the outlined experimental protocols, researchers can effectively characterize this molecule and ensure its identity and purity in their work. The synthesis of information from analogous compounds provides a robust framework for interpretation in the absence of a complete public dataset.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. wikieducator.org [wikieducator.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 9. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Purification and Characterization of 2-Chloro-4,5-difluorobenzylamine

Abstract

This technical guide provides a comprehensive framework for the purification and subsequent characterization of 2-Chloro-4,5-difluorobenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. Moving beyond rote protocols, this document elucidates the scientific rationale behind methodological choices, ensuring both purity of the final compound and integrity of the analytical data. We will explore purification via aqueous workup and column chromatography, followed by characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a robust and validated approach to handling this important chemical building block.

Introduction and Strategic Importance

This compound is a substituted aromatic amine whose structural motifs are of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable precursor for developing novel therapeutic agents and specialized polymers.[1] However, residual starting materials, by-products, and reagents from synthesis can compromise its utility. Therefore, rigorous purification and definitive characterization are not merely procedural steps but are foundational to ensuring the validity, reproducibility, and safety of downstream applications.

This guide provides the field-proven insights necessary to navigate the challenges associated with isolating and validating this compound, ensuring a final product that meets the stringent quality requirements of research and development.

Critical Safety Protocols

Before commencing any experimental work, a thorough understanding of the associated hazards is paramount. This compound and related halogenated amines are classified as hazardous.

Core Safety Mandates:

-

Handling: All manipulations must be conducted within a certified chemical fume hood.[2] Avoid inhalation of vapors and any direct contact with skin or eyes.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[2][4]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Seek medical attention if irritation develops.[2]

-

Eye Contact: Flush eyes for at least 15 minutes with water, holding the eyelids open. Immediate medical attention is required.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]

-

-

Disposal: Dispose of chemical waste in suitably labeled, closed containers according to institutional and local environmental regulations.

Purification Workflow: From Crude to Pure

The goal of purification is to remove impurities from the crude reaction mixture. A common and effective strategy involves a two-stage process: an initial liquid-liquid extraction to remove water-soluble and highly nonpolar impurities, followed by silica gel column chromatography for fine purification.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Chloro-4,5-difluorobenzylamine

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Chloro-4,5-difluorobenzylamine, a critical intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a substituted benzylamine that serves as a versatile building block in organic synthesis. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and metabolic stability, making it a sought-after precursor for novel drug candidates and complex agrochemicals. Understanding its stability profile is paramount to ensure reproducibility in experimental outcomes and to maintain the purity of synthesized products.

Chemical Stability Profile

The stability of this compound is governed by the interplay of its functional groups: the primary amine, the aromatic ring, and the halogen substituents. While generally stable under normal conditions, its reactivity can be triggered by specific environmental factors, leading to degradation.[1][2]

Inherent Chemical Reactivity

The primary amine group imparts a basic and nucleophilic character to the molecule. This makes it susceptible to reactions with acids and electrophilic agents. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the basicity of the amine compared to unsubstituted benzylamine.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemical nature of substituted benzylamines. The primary modes of degradation are likely to be oxidation and reactions with incompatible materials.

-

Oxidation: The benzylamine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or contaminating oxidizing agents.[3] This can lead to the formation of imines, aldehydes, or more complex polymeric materials, often manifesting as a color change from a colorless or pale yellow liquid to a darker shade.[3]

-

Reaction with Acids: As a base, this compound will react with strong acids to form the corresponding ammonium salts.[3] While this is a standard chemical reaction, unintended contact with acidic vapors or surfaces can alter the chemical form and properties of the compound.

-

Hazardous Decomposition: Under thermal stress, such as in a fire, the compound can decompose to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1]

The following diagram illustrates the key functional groups and their susceptibility to potential degradation triggers.

Caption: Key degradation triggers and potential products for this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term purity of this compound, the following storage and handling protocols are essential. These recommendations are synthesized from safety data sheets of the target compound and structurally related molecules.

Optimal Storage Environment

The primary goal of proper storage is to control the environmental factors that can initiate degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][4] Refrigeration at 2-8°C is recommended for long-term storage.[5] | Reduces the rate of potential oxidative and thermal degradation. |

| Atmosphere | Keep container tightly closed.[1][4] For extended storage, consider flushing the container with an inert gas like nitrogen or argon. | Minimizes exposure to atmospheric oxygen and moisture. Benzylamines can be sensitive to carbon dioxide. |

| Light Exposure | Store in an opaque or amber container to protect from light.[3] | Prevents photolytic degradation pathways. |

| Ventilation | Store in a well-ventilated area.[1][6] | Ensures that any potential vapors do not accumulate. |

Incompatible Materials

Segregation from incompatible materials is a critical safety and stability measure. Avoid storage in proximity to:

-

Acid chlorides: Acetyl chloride, etc.[1]

The following workflow illustrates the decision-making process for appropriate storage.

Caption: Decision workflow for the correct storage of this compound.

Handling Procedures

Proper handling is crucial to maintain compound integrity and ensure user safety.

-

Always handle this compound inside a chemical fume hood.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][7]

-

Avoid contact with skin, eyes, and clothing.[1] This compound is corrosive and can cause burns.[1]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[1]

-

Wash hands thoroughly after handling.[1]

Experimental Protocol: Stability Assessment

To empirically determine the stability of a specific batch of this compound under your laboratory's conditions, a formal stability study is recommended.

Objective

To assess the purity of this compound over time under various storage conditions (e.g., room temperature vs. refrigeration) and stress conditions (e.g., exposure to light and air).

Methodology

-

Initial Analysis (T=0):

-

Obtain a fresh sample of this compound.

-

Record its initial appearance (color, clarity).

-

Perform a purity analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). This will serve as the baseline data.

-

-

Sample Aliquoting and Storage:

-

Aliquot the compound into several small, inert containers (e.g., amber glass vials with PTFE-lined caps).

-

Divide the aliquots into different storage condition groups:

-

Group A (Recommended): 2-8°C, protected from light.

-

Group B (Ambient): Room temperature (specify, e.g., 20-25°C), protected from light.

-

Group C (Light Stress): Room temperature, in a clear vial exposed to ambient lab light.

-

Group D (Air Stress): Room temperature, in a partially sealed vial to allow for air exchange.

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each group.

-

Visually inspect the sample and record any changes in appearance.

-

Perform the same purity analysis as in the T=0 step.

-

-

Data Analysis:

-

Compare the purity results at each time point to the T=0 baseline.

-

Calculate the percentage of degradation for each condition.

-

Identify any new peaks in the chromatogram, which may correspond to degradation products.

-

This self-validating system will provide clear, quantitative data on the stability of this compound under your specific laboratory's environmental conditions, allowing for informed decisions on storage and shelf-life.

Conclusion

The chemical integrity of this compound is best maintained through strict adherence to proper storage and handling protocols. By storing the compound in a cool, dry, dark environment, in a tightly sealed container away from incompatible substances, researchers can significantly mitigate the risk of degradation. The insights and methodologies presented in this guide are intended to empower scientific professionals to preserve the quality of this key synthetic intermediate, thereby ensuring the reliability and success of their research and development endeavors.

References

-

Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from Sciencemadness Wiki. [Link]

-

ANGEEL OAK SPECIALITY CHEMTECH. 2,4-DIFLUOROBENZYLAMINE. Retrieved from ANGEEL OAK SPECIALITY CHEMTECH. [Link]

Sources

Potential starting materials for 2-Chloro-4,5-difluorobenzylamine synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,5-difluorobenzylamine: A Starting Material Perspective

Introduction

This compound is a highly valuable substituted benzylamine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chlorine and fluorine atoms imparts unique electronic and lipophilic properties to target molecules, often enhancing their biological activity and metabolic stability. The strategic selection of a starting material is the most critical decision in designing a synthesis route, directly influencing the overall efficiency, cost-effectiveness, scalability, and safety of the process. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, focusing on the logical selection of starting materials and the underlying chemical principles that govern each pathway.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach allows for the logical disconnection of the target molecule into simpler, commercially available precursors. For this compound, three primary disconnection strategies emerge, each pointing to a different class of starting material.

Caption: Workflow for the Benzonitrile-based synthesis route.

Step 1: Synthesis of 2-Chloro-4,5-difluorobenzonitrile via Halex Reaction

The conversion of 2,4-dichloro-5-fluorobenzonitrile relies on the substitution of the chlorine atom at the 4-position with fluorine. The chlorine at the 2-position is sterically hindered and electronically deactivated by the adjacent cyano group, making the C4-Cl bond more susceptible to nucleophilic attack.

Causality of Experimental Choices:

-

Fluoride Source: A mixture of potassium fluoride (KF) and cesium fluoride (CsF) is often employed. KF is the primary fluorine source, while the more soluble CsF acts as a promoter. [1]* Solvent: A high-boiling, dipolar aprotic solvent such as tetramethylene sulfone (sulfolane) is essential. [1]These solvents effectively solvate the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to participate in the reaction.

-

Phase Transfer Catalyst (PTC): Catalysts like octadecyltrimethylammonium chloride can be added to improve the solubility and reactivity of the fluoride salt in the organic medium. [1]* Temperature: High temperatures (180-190 °C) are required to overcome the activation energy of breaking the strong aryl-chloride bond. [1] **Detailed Experimental Protocol (Adapted from EP0497239A1)[1]

-

Setup: A mixture of potassium fluoride and cesium fluoride (e.g., 9:1 ratio, 2.2 mol) is charged into a reactor containing 350 g of sulfolane.

-

Drying: A phase transfer catalyst (e.g., 5.1 g of octadecyltrimethylammonium chloride) is added, and the mixture is heated under vacuum to distill off any residual water, which would otherwise inhibit the reaction.

-

Reaction: The reactor is brought to 180 °C. 190 g (1 mol) of 2,4-dichloro-5-fluorobenzonitrile is added.

-

Monitoring: The mixture is stirred vigorously at 180-190 °C for approximately 2 hours, with the reaction progress monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Workup & Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to vacuum distillation to isolate the product, 2-chloro-4,5-difluorobenzonitrile. A typical yield is in the range of 50-55%. [1]

Step 2: Reduction of the Nitrile to Benzylamine

The final step is the reduction of the benzonitrile to the corresponding benzylamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

-

Catalyst: Raney Nickel (Ra-Ni) is a highly effective and widely used catalyst for nitrile hydrogenation due to its high surface area and activity. [2][3]* Solvent: A non-reactive solvent like hexane or an alcohol (ethanol, isopropanol) is typically used. [2][4]* Hydrogen Pressure: The reaction is performed under a positive pressure of hydrogen gas (e.g., 30-40 kg/cm ²) to ensure a sufficient concentration of dissolved hydrogen for the catalytic cycle. [2][3]* Temperature: Elevated temperatures (e.g., 100-150 °C) are used to increase the reaction rate. [2] **Representative Experimental Protocol (Adapted from US6452056B1)[2]

-

Charging: An autoclave is charged with 150 g of the benzonitrile (in this case, 2,6-difluorobenzonitrile is used as an example), 150 g of hexane, and 7.5 g of Raney Nickel catalyst.

-

Inerting: The system is flushed with nitrogen to remove oxygen.

-

Hydrogenation: The reactor is pressurized with hydrogen to 30-40 kg/cm ² and heated to 130 °C for 2-3 hours.

-

Workup: After cooling and venting, the catalyst is removed by filtration.

-

Purification: The solvent is removed by distillation, and the final product, the benzylamine, is purified by vacuum distillation. Yields for this type of reaction are typically very high, often exceeding 90%. [2]

Synthetic Pathway II: The Benzoic Acid Route

This pathway involves a more complex, multi-step synthesis to first construct 2-chloro-4,5-difluorobenzoic acid, which is then converted to the target amine.

Starting Material: 3,4-Difluoroaniline

A patented route demonstrates the synthesis of the corresponding benzoic acid starting from 3,4-difluoroaniline. [5]This pathway is significantly longer but showcases a different strategic approach to building the substitution pattern.

Summary of the Synthetic Sequence: The process described in US Patent 4,833,270 involves the following key transformations starting from 3,4-difluoroaniline: [5]1. Reaction with chloral hydrate and hydroxylamine hydrochloride to form an N-(difluorophenyl)-2-(hydroxyimino)acetamide intermediate. 2. Cyclization with concentrated sulfuric acid to yield 5,6-difluoro-1H-indole-2,3-dione (5,6-difluoroisatin). 3. Oxidative cleavage of the isatin ring using hydrogen peroxide in a basic solution to give 2-amino-4,5-difluorobenzoic acid. 4. A Sandmeyer-type reaction where the amino group is first diazotized and then replaced with chlorine using copper(II) chloride to yield the final intermediate, 2-chloro-4,5-difluorobenzoic acid.

Conversion to Benzylamine: Once the benzoic acid is obtained, it can be converted to the benzylamine through several standard methods, such as:

-

Conversion to the corresponding benzamide, followed by reduction (e.g., with LiAlH₄ or borane).

-

Reduction of the carboxylic acid to a benzyl alcohol, conversion to a benzyl chloride, and subsequent amination.

This route is less direct and involves more steps and potentially hazardous reagents compared to the benzonitrile route, making it less favorable for large-scale production unless the specific intermediates are required for other purposes.

Comparative Analysis of Synthetic Routes

| Feature | Pathway I (Benzonitrile Route) | Pathway II (Benzoic Acid Route) |

| Primary Starting Material | 2,4-Dichloro-5-fluorobenzonitrile | 3,4-Difluoroaniline |

| Number of Key Steps | 2 | 5+ (to reach benzylamine) |

| Key Reactions | Halex Reaction, Catalytic Hydrogenation | Acylation, Cyclization, Oxidation, Sandmeyer Reaction |

| Reagent Considerations | High temp, aprotic solvents, pressurized H₂ | Conc. H₂SO₄, H₂O₂, t-butyl nitrite, CuCl₂ |

| Scalability | High; well-suited for industrial production. | Moderate; more complex workups and more steps. |

| Overall Efficiency | High | Lower due to the number of transformations. |

Conclusion

For the synthesis of this compound, the selection of the starting material fundamentally dictates the entire manufacturing process.

-

The Benzonitrile Route , starting from 2,4-Dichloro-5-fluorobenzonitrile , represents the most efficient and direct pathway. It involves a robust Halex reaction followed by a high-yielding nitrile reduction. This route is highly recommended for its scalability and overall effectiveness.

-

The Benzoic Acid Route , starting from 3,4-Difluoroaniline , is a valid but significantly more laborious alternative. While it demonstrates a creative approach to assembling the target, the numerous steps reduce its overall yield and increase process complexity, making it less economically viable for dedicated production of the title compound.

Researchers and process chemists should prioritize the benzonitrile pathway for development, as it offers the most logical, field-proven, and efficient method for obtaining this compound.

References

- EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof.

- US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid.

-

The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap. [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

- US6452056B1 - Process for the preparation of fluorobenzyl derivatives.

- The synthetic method of 2,4 difluoro benzene methanamines.

-

PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office - EP 1114809 A1. [Link]

Sources

- 1. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

- 2. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 5. US4833270A - Process for preparing 2-chloro-4,5-difluorobenzoic acid - Google Patents [patents.google.com]

Theoretical Yield Calculation for the Synthesis of 2-Chloro-4,5-difluorobenzylamine

An In-depth Technical Guide:

Introduction

In the landscape of modern drug discovery and development, halogenated organic compounds serve as indispensable building blocks for creating novel therapeutic agents. The presence of chlorine and fluorine atoms in a molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] 2-Chloro-4,5-difluorobenzylamine is one such critical intermediate, valued for its utility in the synthesis of complex pharmaceuticals.

The efficiency of any chemical synthesis is paramount, both in research and industrial settings. A key metric for this efficiency is the reaction yield. While the actual yield is the measured amount of product obtained from a reaction, the theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants. Calculating the theoretical yield is a fundamental exercise in stoichiometry that provides a benchmark against which the success of a reaction can be measured.

This technical guide provides a comprehensive walkthrough of the theoretical yield calculation for the synthesis of this compound. We will explore a common synthetic route, delve into the core principles of the calculation, and provide field-proven insights into the factors that influence the actual yield obtained in a laboratory setting.

Synthetic Pathway: The Reduction of 2-Chloro-4,5-difluorobenzonitrile

One of the most direct and efficient methods for preparing primary amines is the reduction of a nitrile (R-C≡N).[3] This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium catalyst) or chemical hydrides like lithium aluminum hydride (LiAlH₄).[4][5] Catalytic hydrogenation is often preferred in industrial applications for its cost-effectiveness and lower waste production, while LiAlH₄ is a powerful and versatile reagent commonly used in laboratory-scale synthesis for its high reactivity.[5][6]

For this guide, we will focus on the reduction of 2-Chloro-4,5-difluorobenzonitrile to this compound using lithium aluminum hydride. The nitrile group (-C≡N) is reduced to a primary amine group (-CH₂NH₂).

The overall balanced chemical reaction is a two-step process:

-

Reaction of the nitrile with LiAlH₄ in an anhydrous solvent (like diethyl ether or THF).

-

A subsequent aqueous workup (typically with dilute acid) to neutralize the reaction and protonate the amine product.[5]

The simplified stoichiometric equation for this conversion is:

4 R-C≡N + LiAlH₄ → (R-CH₂N)₄AlLi (intermediate) (R-CH₂N)₄AlLi + 4 H₂O → 4 R-CH₂NH₂ + LiOH + Al(OH)₃

For the purpose of theoretical yield calculation, the crucial stoichiometric relationship is between the starting nitrile and the final amine product, which is 1:1 .

Core Principles of Theoretical Yield Calculation

The calculation of theoretical yield is rooted in the law of conservation of mass and the principles of stoichiometry. The process involves a logical sequence of steps to determine which reactant limits the amount of product that can be formed.[7]

-

Balanced Chemical Equation : The first step is to have a balanced chemical equation for the reaction. This provides the molar ratio between reactants and products. As established above, the ratio between 2-Chloro-4,5-difluorobenzonitrile and this compound is 1:1.

-

Molar Mass : The molar mass (or molecular weight) of each reactant and the desired product must be known. This allows for the conversion between mass (in grams) and amount (in moles).[8]

-

Limiting Reactant : In most reactions, reactants are not mixed in exact stoichiometric proportions. The reactant that is completely consumed first is the limiting reactant (or limiting reagent).[9] This reactant dictates the maximum amount of product that can be formed. All other reactants are considered to be in "excess."

Visualization: Theoretical Yield Calculation Workflow

The logical flow for determining the theoretical yield is illustrated below.

Caption: Workflow for calculating theoretical yield from reactant masses.

Step-by-Step Calculation for this compound Synthesis

Let's perform a sample calculation for the reduction of 2-Chloro-4,5-difluorobenzonitrile.

Scenario: A researcher starts with 10.0 grams of 2-Chloro-4,5-difluorobenzonitrile and uses an excess of lithium aluminum hydride (LiAlH₄).

Step 1: Gather Molar Masses

First, we need the molar masses of the key compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Chloro-4,5-difluorobenzonitrile | C₇H₂ClF₂N | 173.55 | Starting Material |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Reducing Agent |

| This compound | C₇H₆ClF₂N | 177.58 | Product |

Step 2: Calculate Moles of Reactants

Next, convert the mass of the starting material to moles.[8]

-

Moles of 2-Chloro-4,5-difluorobenzonitrile:

-

Moles = Mass / Molar Mass

-

Moles = 10.0 g / 173.55 g/mol = 0.05762 mol

-

Since LiAlH₄ is stated to be in excess, 2-Chloro-4,5-difluorobenzonitrile is the limiting reactant .

Step 3: Use Stoichiometry to Find Moles of Product

The balanced chemical reaction shows a 1:1 molar ratio between the starting nitrile and the final amine product.

-

Theoretical Moles of this compound:

-

Moles of Product = Moles of Limiting Reactant × (Stoichiometric Ratio)

-

Moles of Product = 0.05762 mol × (1 mol product / 1 mol reactant)

-

Moles of Product = 0.05762 mol

-

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product back to mass.[10]

-

Theoretical Yield of this compound:

-

Mass = Moles × Molar Mass

-

Mass = 0.05762 mol × 177.58 g/mol

-

Mass = 10.23 grams

-

Therefore, the theoretical yield for this reaction is 10.23 grams . This is the absolute maximum amount of this compound that can be produced from 10.0 grams of the starting nitrile, assuming a perfect, 100% efficient reaction.

Field Insights: Why Actual Yield Differs from Theoretical Yield

In practice, achieving a 100% yield is exceptionally rare. The actual yield, the amount of product physically isolated and purified, is almost always lower than the theoretical yield. Understanding the reasons for this discrepancy is crucial for process optimization.

-

Side Reactions : The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts.[3][4] This occurs when the newly formed primary amine attacks an intermediate imine species, leading to over-alkylation.

-

Incomplete Reactions : The reaction may not go to completion. Factors like insufficient reaction time, improper temperature, or deactivation of the catalyst/reagent can leave some starting material unreacted.

-

Purification Losses : Every step in the workup and purification process (e.g., transfers between flasks, extractions, filtration, distillation, or chromatography) results in some loss of product. For crystalline products, ensuring the sample is completely dry is critical, as residual solvent can artificially inflate the final weight and lead to an apparent yield greater than 100%.

-

Reagent Purity : The purity of the starting materials directly impacts the potential product output. Impurities in the limiting reactant mean that less of the actual reactant is available than the initial mass suggests.

Experimental Protocol: Reduction of 2-Chloro-4,5-difluorobenzonitrile

The following is a representative, generalized protocol for the laboratory-scale synthesis of this compound. Note: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Visualization: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Materials:

-

2-Chloro-4,5-difluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup : Assemble a dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere of nitrogen.

-

Reagent Preparation : In the flask, suspend LiAlH₄ (typically 1.0-1.5 molar equivalents) in anhydrous THF.

-

Cooling : Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Addition of Nitrile : Dissolve 2-Chloro-4,5-difluorobenzonitrile (1.0 molar equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching : (Caution: Exothermic and produces H₂ gas) . Cool the reaction mixture back to 0 °C. Slowly and carefully add deionized water dropwise to quench the excess LiAlH₄. Then, add a 15% NaOH solution, followed by more water until a granular precipitate of aluminum salts forms.

-

Workup : Filter the solid aluminum salts and wash them thoroughly with THF or another suitable organic solvent. Combine the filtrate and the washings.

-

Extraction : If necessary, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic layers.

-

Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by vacuum distillation or column chromatography to yield the pure this compound.

References

-

One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry - ACS Publications. 11

-

Catalytic Reduction of Nitriles. Science of Synthesis. 6

-

Nitrile reduction. Wikipedia.

-

Reducing nitriles to primary amines. Chemguide.

-

Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters - ACS Publications.

-

Yield Calculations. University of Calgary.

-

Nitrile Reduction. Organic Chemistry Reactions. 3

-

How do I determine the theoretical yield in an organic reaction?. Reddit. 8

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Institutes of Health (NIH).

-

Synthesis of benzylic amines. Organic Chemistry Portal.

-

How to Find/Calculate Theoretical Yield?. BYJU'S.

-

Theoretical Yield Calculator. Omni Calculator. 9

-

How To Calculate Theoretical Yield and Percent Yield. The Organic Chemistry Tutor - YouTube.

-

Direct Conversion of Benzyl Alcohol to Amines via Lewis Acid Activation. WyoScholar - University of Wyoming. 12

-

Process for preparing 2-chloro-4,5-difluorobenzoic acid. Google Patents.

-

The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. Dakenchem. 13

-

2-Chloro-4,5-difluorobenzonitrile | 135748-34-4. Benchchem.

-

2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof. Google Patents.

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

-

Chemistry of Acid Halides. LibreTexts Chemistry.

-

Reducing Acid Chlorides. Chemistry university - YouTube.

-

The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Calibre Chemicals.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. byjus.com [byjus.com]

- 8. reddit.com [reddit.com]

- 9. omnicalculator.com [omnicalculator.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wyoscholar.uwyo.edu [wyoscholar.uwyo.edu]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis of 2-Chloro-4,5-difluorobenzylamine: Key Intermediates and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-difluorobenzylamine is a critical building block in medicinal chemistry, frequently incorporated into complex pharmaceutical agents due to the unique physicochemical properties imparted by its substituted phenyl ring. This guide provides an in-depth analysis of the prevalent synthetic strategies for its preparation, focusing on the identification and transformation of key intermediates. We will explore the causal logic behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles to ensure a comprehensive understanding for professionals in drug discovery and development.

Introduction and Strategic Overview

The synthesis of fluorinated organic molecules is a cornerstone of modern pharmaceutical development. The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound, with its specific substitution pattern, offers a versatile scaffold for constructing novel therapeutic agents.

The primary challenge in its synthesis lies in the controlled introduction of the aminomethyl group (-CH₂NH₂) onto the halogenated benzene ring. A retrosynthetic analysis reveals that the most logical and industrially scalable approaches converge on a central intermediate: 2-Chloro-4,5-difluorobenzonitrile . This nitrile serves as a stable and readily transformable precursor to the desired benzylamine.

This guide will focus on the most common and efficient synthetic pathway: the preparation of the key nitrile intermediate followed by its chemical reduction.

The Pivotal Intermediate: 2-Chloro-4,5-difluorobenzonitrile

The synthesis of this compound is most effectively achieved via its nitrile precursor. The nitrile group provides a robust and reliable handle for conversion to the aminomethyl function.

Synthesis of 2-Chloro-4,5-difluorobenzonitrile

A well-documented method for preparing this intermediate is through a halogen exchange (Halex) reaction. This process typically starts with a more readily available polychlorinated and fluorinated benzonitrile. A common starting material is 2,4-dichloro-5-fluorobenzonitrile.

The core principle of this transformation is a nucleophilic aromatic substitution, where a fluoride ion displaces a chloride ion at the 4-position of the ring. This is facilitated by the electron-withdrawing nature of the nitrile group and the other halogen substituents, which activate the ring towards nucleophilic attack.

Reaction Causality:

-

Reagent Choice: Potassium fluoride (KF) is a common and cost-effective fluoride source. The reaction is often carried out in a high-boiling, dipolar aprotic solvent like sulfolane or dimethylformamide (DMF), which helps to solubilize the fluoride salt and increase its nucleophilicity.[2]

-

Catalysis: Phase-transfer catalysts can optionally be employed to enhance the reaction rate by facilitating the transfer of fluoride ions from the solid phase to the organic phase.[2]

-

Temperature Control: The reaction requires elevated temperatures (typically 140-190 °C) to overcome the activation energy for the aromatic substitution.[2]

A patent for this process describes reacting 2,4-dichloro-5-fluorobenzonitrile with a mixture of potassium and cesium fluoride in sulfolane. After vigorous stirring at 180°C for two hours, the product, 2-chloro-4,5-difluorobenzonitrile, can be isolated by distillation in yields of 50-55%.[2]

Transformation to the Target Molecule: Reduction of the Nitrile

With the key intermediate in hand, the final step is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This is a fundamental transformation in organic synthesis, and several reliable methods are available. The choice of reducing agent is critical and depends on factors such as scale, cost, safety, and functional group tolerance.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and widely used industrial method for nitrile reduction.

Mechanism & Rationale:

-

Catalyst: Catalysts such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) are commonly used. The reaction occurs on the surface of the metal catalyst, where hydrogen gas is adsorbed and activated.

-

Solvent: Alcoholic solvents like methanol or ethanol are typical, often with the addition of ammonia. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with an intermediate imine.

-

Conditions: The reaction is performed under a pressurized atmosphere of hydrogen gas.[3] The pressure and temperature are optimized to ensure complete conversion while minimizing side reactions.

This method is highly effective but requires specialized high-pressure reactor equipment, and the catalysts can be pyrophoric, necessitating careful handling.[4]

Chemical Reduction

For laboratory-scale synthesis, chemical reducing agents offer a more convenient alternative to high-pressure hydrogenation.

Mechanism & Rationale:

-

Reagents: Powerful hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·THF) are effective for this transformation. LiAlH₄ is a potent, non-selective reducing agent that readily converts nitriles to primary amines.

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required, as these reagents react violently with protic solvents like water or alcohols.

-

Workflow: The reaction typically involves the slow addition of the nitrile to a cooled solution of the hydride reagent. After the reaction is complete, a careful aqueous workup is performed to quench the excess reagent and hydrolyze the intermediate aluminum or boron complexes to liberate the amine product.

While highly effective, the use of LiAlH₄ involves significant safety considerations due to its high reactivity and the generation of flammable hydrogen gas during the workup.

Synthetic Workflow and Protocols

The overall synthetic strategy is summarized in the workflow diagram below.

Caption: Synthetic pathway from starting material to the target product.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4,5-difluorobenzonitrile

This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

-

Reactor Preparation: A high-pressure hydrogenation vessel is charged with 2-Chloro-4,5-difluorobenzonitrile (1.0 eq), a suitable solvent such as methanolic ammonia (approx. 10 volumes), and a catalytic amount of Raney Nickel (5-10% by weight, pre-washed).

-

Inerting: The vessel is sealed and purged several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: The vessel is pressurized with hydrogen gas (typically 5-10 bar) and heated to a temperature of 50-80°C with vigorous stirring.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

-

Cooldown and Depressurization: The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented. The atmosphere is then replaced with nitrogen.

-

Workup: The reaction mixture is carefully filtered through a pad of celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent at all times and quenched appropriately.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil or solid is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

Data Summary

The efficiency of these key steps is critical for the overall yield of the final product. The following table summarizes typical reaction parameters for the synthesis of the key intermediate.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Yield (%) | Source |

| Halogen Exchange | 2,4-dichloro-5-fluorobenzonitrile | K/Cs Fluoride Mix | Sulfolane | 180 | 50-55 | [2] |

Conclusion

The synthesis of this compound is most efficiently approached through a two-stage process centering on the key intermediate, 2-Chloro-4,5-difluorobenzonitrile. The preparation of this nitrile via a Halex reaction, followed by its reduction, provides a robust and scalable route. While catalytic hydrogenation is preferred for industrial-scale production due to its efficiency and atom economy, chemical reduction methods using hydride reagents remain a valuable and accessible option for laboratory-scale synthesis. A thorough understanding of the mechanisms and experimental parameters governing these transformations is essential for researchers aiming to utilize this important synthetic building block in drug discovery and development.

References

- W. S. W. et al. (1992). 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof.

-

Eureka | Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2,6-difluorobenzonitrile. (EP0073372A1).

Sources

- 1. 2-Chloro-4,5-difluorobenzonitrile | 135748-34-4 | Benchchem [benchchem.com]

- 2. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]

- 3. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 4. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Fluorinated Benzylamines in Medicinal Chemistry

A Case Study on 2,4-Difluorobenzylamine

Introduction: The Pivotal Role of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This guide focuses on the application of halogenated benzylamines as versatile building blocks, with a specific and in-depth focus on 2,4-difluorobenzylamine (CAS 72235-52-0). While the initial query concerned 2-Chloro-4,5-difluorobenzylamine, the available literature points to 2,4-difluorobenzylamine as a more prevalently utilized and documented building block, serving as an exemplary case study for this class of reagents. This compound is a critical intermediate in the synthesis of several approved pharmaceuticals, most notably in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3]

The presence of the difluorobenzyl moiety can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile.[1] This document will provide a comprehensive overview of the applications of 2,4-difluorobenzylamine, detailed synthetic protocols, and the rationale behind its use in drug development for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The utility of 2,4-difluorobenzylamine as a building block is rooted in its distinct chemical properties, which are summarized in the table below. The two fluorine atoms on the aromatic ring create a unique electronic and steric environment, influencing its reactivity and the properties of the final active pharmaceutical ingredient (API).

| Property | Value | Significance in Medicinal Chemistry |

| CAS Number | 72235-52-0 | Unique identifier for the specific chemical substance. |

| Molecular Formula | C₇H₇F₂N | Provides the elemental composition of the molecule.[4] |

| Molecular Weight | 143.14 g/mol | Influences diffusion rates and membrane permeability.[4][5] |

| Appearance | Colorless to pale yellow liquid | Basic physical state at room temperature.[5] |

| Boiling Point | 129-130 °C | Important for purification and reaction condition selection.[5] |

| Density | 1.206 g/cm³ | Physical property relevant for process chemistry.[5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane), insoluble in water. | Dictates suitable reaction and purification solvents.[5] |

The strategic placement of fluorine atoms can lead to:

-

Enhanced Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.

-

Modulated pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, affecting the ionization state of the drug at physiological pH and influencing its solubility and ability to cross cell membranes.

-

Increased Binding Affinity: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, thereby increasing the drug's potency.

-

Improved Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier or other biological membranes.

Key Application: Synthesis of HIV-1 Integrase Inhibitors

A paramount application of 2,4-difluorobenzylamine is its role as a key intermediate in the synthesis of the anti-HIV drug Dolutegravir.[2][3] Dolutegravir is a second-generation HIV-1 integrase inhibitor that prevents the viral DNA from integrating into the host genome, a critical step in the HIV replication cycle.[6][7] The 2,4-difluorobenzyl group is a crucial component of Dolutegravir, contributing significantly to its high potency and favorable resistance profile.[6]

The synthesis of Dolutegravir involves the coupling of 2,4-difluorobenzylamine with a tricyclic carboxylic acid core.[8][9] The following section provides a generalized protocol for the amide coupling reaction, a key step where the 2,4-difluorobenzylamine building block is incorporated.

Experimental Protocol: Amide Coupling to Form a Dolutegravir Precursor

This protocol outlines a representative procedure for the coupling of a carboxylic acid intermediate with 2,4-difluorobenzylamine using a peptide coupling agent.

Materials:

-

Tricyclic carboxylic acid intermediate (e.g., (4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][5]oxazine-9-carboxamide)

-

2,4-Difluorobenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

Lithium Bromide (LiBr)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the tricyclic carboxylic acid intermediate (1.0 equivalent) in acetonitrile.

-

Addition of Reagents: To the stirred solution, add EDCI (3.0 equivalents), DMAP (0.4 equivalents), and 2,4-difluorobenzylamine (1.2 equivalents).[9]

-

Reaction Conditions: Heat the reaction mixture to 80°C in an oil bath. The suspension should dissolve completely after approximately 2 hours.[9]

-

Addition of Lithium Bromide: After the initial heating period, add lithium bromide (1.8 equivalents) to the reaction mixture.[9] Continue stirring at 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Self-Validating System:

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC or HPLC to ensure the consumption of the starting material and the formation of the product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Purity Assessment: The purity of the final compound should be assessed by HPLC.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of a Dolutegravir precursor, highlighting the incorporation of the 2,4-difluorobenzylamine building block.

Caption: Workflow for the amide coupling reaction.

The Structural Rationale for Efficacy